molecular formula C21H30O3 B14297492 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate CAS No. 115498-55-0

4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate

Cat. No.: B14297492
CAS No.: 115498-55-0
M. Wt: 330.5 g/mol
InChI Key: XXVRWNNJQNBUDH-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a butoxyphenyl group and a butyl group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate typically involves the esterification of 4-butoxyphenol with 4-butylcyclohex-1-ene-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles replace the butoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles like halides, amines, or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl 4-butylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    4-Butoxyphenyl 4-butylbenzoate: Contains a benzene ring instead of a cyclohexene ring.

    4-Butoxyphenyl 4-butylcyclohex-1-ene-1-acetate: Similar structure with an acetate group instead of a carboxylate group.

Uniqueness

4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is unique due to the presence of both a butoxyphenyl group and a butyl group attached to a cyclohexene ring, which imparts specific chemical and physical properties

Properties

CAS No.

115498-55-0

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(4-butoxyphenyl) 4-butylcyclohexene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-3-5-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-6-4-2/h10,12-15,17H,3-9,11,16H2,1-2H3

InChI Key

XXVRWNNJQNBUDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=CC1)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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